3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride
Description
3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride is an organic compound known for its involvement in various chemical reactions and its utility in scientific research. This compound belongs to a class of molecules that can be used in synthetic chemistry, biology, and medicinal studies due to its unique structural properties.
Properties
IUPAC Name |
3-[2-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c17-15(18)8-7-13-5-1-2-6-14(13)19-12-11-16-9-3-4-10-16;/h1-2,5-8H,3-4,9-12H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVHXTHSAQFNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2C=CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride typically involves a multi-step process:
Starting Material: : The synthesis often starts with commercially available 2-(2-hydroxyethoxy)benzaldehyde.
Formation of Intermediate: : A Grignard reaction may be used to introduce the pyrrolidinyl group, forming an intermediate compound.
Coupling Reaction: : This intermediate can then undergo a coupling reaction with acrylate derivatives to form the final product.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using automated reactors and optimized conditions to ensure high yield and purity. These methods often involve:
Continuous flow reactions for improved efficiency.
Advanced purification techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of ketone or aldehyde derivatives.
Reduction: : Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: : Nucleophilic substitution reactions are common, where the pyrrolidinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic or basic conditions.
Reduction: : Lithium aluminum hydride, dry ether solvents.
Substitution: : Alkyl halides, aprotic solvents like dimethylformamide.
Major Products
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Formation of primary or secondary alcohols.
Substitution: : Variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Acts as a ligand in coordination chemistry.
Biology
Investigated for its potential role in enzyme inhibition and receptor modulation.
Medicine
Explored as a potential candidate for drug development due to its bioactive properties.
Industry
Utilized in the production of polymers and advanced materials due to its unique functional groups.
Mechanism of Action
3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes and receptors, where it may act as an inhibitor or modulator.
Pathways: : Involved in signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-[2-(Morpholin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride: : A similar compound with a morpholine ring instead of pyrrolidine.
3-{2-[2-(Piperidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride: : Contains a piperidine ring in place of pyrrolidine.
Uniqueness
The pyrrolidinyl group in 3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride provides distinct steric and electronic properties, leading to unique reactivity and interactions compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
